Cbz-NH-PEG4-C2-acid
Description
Overview of Polyethylene (B3416737) Glycol (PEG) in Molecular Design and Bio-conjugation
Polyethylene glycol (PEG) is a synthetic polymer composed of repeating ethylene (B1197577) oxide units. chempep.com Due to its high solubility in water, biocompatibility, and low toxicity, PEG is widely used in biomedical applications. chempep.comnih.gov The process of covalently attaching PEG chains to molecules, known as PEGylation, is a well-established technique used to improve the properties of therapeutic agents. nih.govucl.ac.be
Significance of PEGylation in Enhancing Biochemical Properties
PEGylation can significantly enhance the biochemical and pharmacokinetic properties of molecules. ucl.ac.be By increasing the hydrodynamic size of a molecule, PEGylation can reduce its clearance rate from the body, leading to a prolonged circulation time. nih.govucl.ac.be This modification can also shield the attached molecule from enzymatic degradation and reduce its immunogenicity, which is the tendency to provoke an immune response. ucl.ac.bebiosyn.com These advantages have made PEGylation a crucial strategy in the development of protein and peptide-based drugs. ucl.ac.be Furthermore, PEGylation can improve the water solubility of hydrophobic compounds, making them easier to work with in aqueous environments. biosyn.comaxispharm.com
Defining Cbz-N-amido-PEG4-acid as a Heterobifunctional Molecular Scaffold.huatengsci.comjenkemusa.comnumberanalytics.comtotal-synthesis.com
Cbz-N-amido-PEG4-acid is a prime example of a heterobifunctional PEG linker. huatengsci.comjenkemusa.com It possesses two different reactive functional groups at its termini, allowing for the sequential and controlled conjugation of two different molecules. huatengsci.comcd-bioparticles.net This characteristic makes it a valuable molecular scaffold in the construction of complex bioconjugates. huatengsci.comjenkemusa.com
Functional Group Analysis: Cbz-Protected Amine and Carboxylic Acid Termini.jenkemusa.comnumberanalytics.comtotal-synthesis.com
The two key functional groups of Cbz-N-amido-PEG4-acid are a carbobenzyloxy (Cbz)-protected amine and a terminal carboxylic acid. cd-bioparticles.netbroadpharm.com The Cbz group is a well-established protecting group for amines in organic synthesis. numberanalytics.comtotal-synthesis.com It effectively "masks" the reactivity of the amine, preventing it from participating in unwanted side reactions. numberanalytics.com This protection is stable under a variety of conditions but can be selectively removed when needed, typically through methods like hydrogenolysis or treatment with strong acids, to reveal the free amine for subsequent reactions. total-synthesis.comacs.org
The other end of the molecule features a carboxylic acid group (-COOH). cd-bioparticles.netbroadpharm.com This functional group is commonly used in bioconjugation to form stable amide bonds with primary amines, which are present on the surface of many biomolecules like proteins and peptides. creative-biolabs.com The reaction between the carboxylic acid and an amine is typically facilitated by the use of activating agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC). cd-bioparticles.netcreative-biolabs.com
Role of the PEG4 Spacer in Modulating Molecular Characteristics.nih.govjenkemusa.comnumberanalytics.com
Detailed Research Findings
Cbz-N-amido-PEG4-acid is a valuable reagent in the field of bioconjugation and drug delivery research. Its heterobifunctional nature allows for the precise and sequential attachment of different molecular entities. The Cbz-protected amine provides a stable yet removable handle for one conjugation partner, while the terminal carboxylic acid offers a reactive site for coupling with another, typically an amine-containing biomolecule. The PEG4 spacer enhances the solubility and provides optimal spacing between the conjugated moieties.
Interactive Data Table: Properties of Cbz-N-amido-PEG4-acid
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C19H29NO8 | huatengsci.com |
| Molecular Weight | 399.44 g/mol | creative-biolabs.comconju-probe.com |
| CAS Number | 756526-00-8 | broadpharm.comhuatengsci.comconju-probe.com |
| Appearance | Colorless oil | conju-probe.com |
| Solubility | Soluble in DCM, THF, acetonitrile (B52724), DMF, and DMSO | conju-probe.com |
Interactive Data Table: Functional Groups and Their Reactivity
| Functional Group | Description | Reactivity |
|---|---|---|
| Cbz-Protected Amine | An amine group protected by a carbobenzyloxy (Cbz) group. | The Cbz group can be removed under acidic conditions or by hydrogenolysis to reveal a primary amine. broadpharm.comacs.org |
| Carboxylic Acid | A terminal carboxyl group (-COOH). | Can be activated with reagents like EDC or HATU to react with primary amines to form a stable amide bond. cd-bioparticles.netbroadpharm.com |
| PEG4 Spacer | A chain of four polyethylene glycol units. | Increases hydrophilicity and provides a flexible spacer between the two terminal functional groups. cd-bioparticles.netlifetein.com |
Structure
2D Structure
Properties
IUPAC Name |
3-[2-[2-[2-[2-(phenylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO8/c21-18(22)6-8-24-10-12-26-14-15-27-13-11-25-9-7-20-19(23)28-16-17-4-2-1-3-5-17/h1-5H,6-16H2,(H,20,23)(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGTQYXJCFILXDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCOCCOCCOCCOCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801193153 | |
| Record name | 1-(Phenylmethyl) 5,8,11,14-tetraoxa-2-azaheptadecanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801193153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
756526-00-8 | |
| Record name | 1-(Phenylmethyl) 5,8,11,14-tetraoxa-2-azaheptadecanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=756526-00-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Phenylmethyl) 5,8,11,14-tetraoxa-2-azaheptadecanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801193153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Cbz N Amido Peg4 Acid and Its Analogs
Strategies for PEGylation in the Synthesis of Cbz-N-amido-PEG4-acid
The construction of the Cbz-N-amido-PEG4-acid backbone relies on PEGylation techniques that allow for the introduction of distinct functionalities. These strategies can be broadly categorized into the direct functionalization of pre-existing PEG chains and the stepwise elongation of the PEG chain with simultaneous introduction of functional groups.
Direct Functionalization of Polyethylene (B3416737) Glycol Chains
A common and versatile approach to synthesizing heterobifunctional PEGs like Cbz-N-amido-PEG4-acid begins with a symmetric diol-PEG. mdpi.com This method involves the statistical mono-functionalization of one of the terminal hydroxyl groups, followed by the conversion of the remaining hydroxyl group into the second desired functionality.
A key intermediate in this strategy is a mono-activated PEG derivative, such as a mono-p-toluenesulfonate (mono-Ts-PEG). mdpi.comrsc.org The synthesis of mono-Ts-PEG from the corresponding PEG diol allows for the subsequent selective displacement of the tosyl group with a nucleophile, such as an azide (B81097), which can then be reduced to an amine. The remaining hydroxyl group can then be oxidized to a carboxylic acid. This approach offers a divergent pathway to a variety of heterobifunctional PEGs. mdpi.com
The direct functionalization of PEG chains can also be achieved by reacting the PEG with a molecule that already contains the desired functional groups in a protected form. researchgate.net For instance, a PEG-diol could be reacted with a reagent containing a protected amine and a group reactive towards a hydroxyl group.
Table 1: Comparison of Direct Functionalization Strategies
| Strategy | Starting Material | Key Intermediate | Advantages | Disadvantages |
|---|---|---|---|---|
| Monotosylation | PEG-diol | Mono-Ts-PEG | Versatile for creating various functionalities mdpi.com | Requires careful control of reaction conditions to avoid di-substitution |
| Direct Coupling | PEG-diol | N/A | Fewer synthetic steps | May require custom synthesis of the functionalizing reagent |
Stepwise Elongation and Functional Group Introduction
An alternative to the direct functionalization of a pre-formed PEG chain is the stepwise elongation of the oligoethylene glycol unit. This method offers precise control over the length of the PEG spacer and the placement of functional groups. chempep.com The synthesis can be initiated from a starting material that already contains one of the desired functional groups, for example, an amino acid or a protected amino alcohol.
The PEG chain is then built by the sequential addition of ethylene (B1197577) glycol units. This can be achieved through Williamson ether synthesis, reacting an alkoxide with a halo-alcohol. Protecting group strategies are crucial in this approach to ensure that the desired functionalities at each end of the chain are preserved until the final deprotection and modification steps. chempep.com While this method provides excellent control, it can be more labor-intensive for longer PEG chains compared to the direct functionalization of commercially available PEGs.
Introduction and Protection of the Amine Functionality with Cbz Group
The benzyloxycarbonyl (Cbz) group is a widely used protecting group for amines due to its stability under various conditions and its facile removal by catalytic hydrogenolysis. tandfonline.comlookchem.com The introduction of the Cbz group onto the amine terminus of the PEG linker is a critical step in the synthesis of Cbz-N-amido-PEG4-acid.
Chemoselective N-Benzyloxycarbonylation Protocols
The chemoselective protection of a primary amine in the presence of other functional groups, such as a hydroxyl group, is essential. Standard Schotten-Baumann conditions, involving the reaction of the amine with benzyl (B1604629) chloroformate in the presence of a base, are commonly employed. tandfonline.com To enhance chemoselectivity, especially in the presence of hydroxyl groups, milder conditions and specific catalysts can be utilized.
For example, the use of tetrabutylammonium (B224687) bromide (TBAB) as a catalyst under solvent-free conditions has been reported to be a mild and efficient method for the N-benzyloxycarbonylation of amines. researchgate.net This method is general for a wide variety of aliphatic and aromatic amines. Another approach involves the use of silica-sulfuric acid as a solid-supported catalyst, which allows for easy work-up and is considered a green chemistry approach. lookchem.com
Table 2: Reagents for Chemoselective N-Benzyloxycarbonylation | Reagent/Catalyst | Conditions | Advantages | Reference | | :--- | :--- | :--- | :--- | | Benzyl Chloroformate / Base | Aqueous or organic solvent | Well-established method | tandfonline.com | Can lead to side reactions with other nucleophiles | | Benzyl Chloroformate / TBAB | Solvent-free | Mild, efficient, high yield | researchgate.net | Requires catalyst | | Benzyl Chloroformate / Silica-Sulfuric Acid | Solvent-free | Green, reusable catalyst, easy work-up | lookchem.com | Heterogeneous reaction may be slower |
Environmental and Green Chemistry Approaches in Cbz Protection utilizing PEG
In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. The use of polyethylene glycol (PEG) itself as a reaction medium for N-Cbz protection aligns with the principles of green chemistry. tandfonline.com PEG is non-toxic, biodegradable, and can often be recycled.
A study has shown that the N-Cbz protection of various amines can be carried out in excellent yields using benzyl chloroformate in the presence of PEG-400 at room temperature. tandfonline.com This protocol is highly chemoselective, protecting only the amine group even in the presence of hydroxyl or thiol groups. The use of water as a solvent has also been explored, offering a highly environmentally benign method for the Cbz protection of amines with high chemoselectivity and impressive yields. researchgate.net These green approaches avoid the use of hazardous organic solvents and often simplify the purification process.
Formation of the Terminal Carboxylic Acid Moiety
The final key functionality on the Cbz-N-amido-PEG4-acid molecule is the terminal carboxylic acid. This group is typically introduced by the oxidation of a primary alcohol at the other end of the PEG chain. tandfonline.com
Several methods exist for the oxidation of primary alcohols to carboxylic acids. A common method involves the use of Jones reagent (chromium trioxide in sulfuric acid), which can provide high conversion rates. tandfonline.com However, concerns about the toxicity of chromium have led to the development of alternative, milder oxidation methods.
Another approach is the two-step oxidation via an aldehyde intermediate. For example, a primary alcohol can be oxidized to an aldehyde using a mild oxidant like pyridinium (B92312) chlorochromate (PCC), followed by further oxidation to the carboxylic acid using reagents like sodium chlorite. More direct and greener methods include catalytic oxidation using TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) in the presence of a co-oxidant like sodium hypochlorite. google.com
Alternatively, the carboxylic acid moiety can be introduced by reacting the terminal hydroxyl group of the PEG chain with an anhydride (B1165640), such as succinic anhydride, to form an ester linkage which, upon hydrolysis, reveals the terminal carboxylic acid. nih.gov Another strategy involves the use of a halo-ester, such as t-butyl bromoacetate, to alkylate the terminal hydroxyl group, followed by hydrolysis of the t-butyl ester under acidic conditions to yield the carboxylic acid. epo.org
Table 3: Methods for Introducing the Terminal Carboxylic Acid
| Method | Reagents | Advantages | Disadvantages |
|---|---|---|---|
| Direct Oxidation | Jones Reagent (CrO₃/H₂SO₄) | High conversion | Toxic chromium waste |
| Stepwise Oxidation | PCC, then NaClO₂ | Milder conditions | Two-step process |
| TEMPO Catalysis | TEMPO/NaOCl | Green, catalytic | May require optimization |
| Anhydride Coupling | Succinic Anhydride | Mild conditions | Introduces an additional ester linkage in the backbone |
| Halo-ester Alkylation | t-butyl bromoacetate, then acid | Clean conversion | Requires protection/deprotection step |
Synthetic Routes to Carboxylic Acid-Terminated PEG Derivatives
The synthesis of carboxylic acid-terminated PEG derivatives is a foundational step in producing compounds like Cbz-N-amido-PEG4-acid. Several methodologies exist to introduce a terminal carboxyl group onto a PEG chain.
One common approach involves the oxidation of a terminal hydroxyl group. For instance, a hydroxyl-terminated PEG can be converted to a carboxylic acid through oxidation reactions. researchgate.net A specific example is the oxidation of a PEG t-butyl ester, which is subsequently deprotected under acidic conditions to yield the final PEG-carboxylic acid. google.com A patent describes stirring a solution of PEG (40,000) carboxylic acid t-butyl ester with trifluoroacetic acid and water in methylene (B1212753) chloride to yield the deprotected carboxylic acid product. google.com
Another versatile method is the reaction of a PEG derivative with an anhydride. For example, an α-hydroxyl-ω-propargyl PEG was reacted with succinic anhydride and 4-dimethylaminopyridine (B28879) (DMAP) in 1,4-dioxane (B91453) to yield an α-carboxyl-ω-propargyl PEG with a 92% yield. mdpi.com This strategy effectively adds a carboxylic acid moiety to the terminus of the PEG chain.
Alkylation followed by hydrolysis presents another synthetic route. The alkylation of methyl 4-hydroxybenzoate (B8730719) with α-methoxy-ω-methanesulfonylpoly(ethylene glycol) can be used to prepare 4-poly(ethylene glycol)oxybenzoic acids. researchgate.net Furthermore, the synthesis of heterobifunctional PEG derivatives often starts from the asymmetric activation of a symmetrical PEG, such as through mono-tosylation, which can then be converted into a variety of functional end groups, including carboxylic acids. mdpi.com These methods provide a toolbox for chemists to create PEG chains with terminal carboxylic acids, which are essential precursors for more complex molecules. google.com
Purification and Isolation Techniques for Cbz-N-amido-PEG4-acid
The purification and isolation of Cbz-N-amido-PEG4-acid are critical to ensure the high purity required for its applications, particularly in the synthesis of antibody-drug conjugates (ADCs) and PROTACs. creative-biolabs.com While specific purification protocols for Cbz-N-amido-PEG4-acid are proprietary, general techniques for related PEGylated compounds involve chromatography and recrystallization. mdpi.comresearchgate.net
A common final step in purification is precipitation in a non-polar solvent like diethyl ether, followed by recrystallization to obtain the product as a solid powder. mdpi.comresearchgate.net For instance, after a reaction, the solution can be concentrated and then precipitated in diethyl ether to isolate the crude product, which is then further purified. mdpi.com
Chromatographic Purification Strategies
Chromatography is a principal technique for purifying PEG derivatives to a high degree. Reversed-phase liquid chromatography (RPLC) is a frequently employed method. googleapis.com In one documented synthesis of a dimer involving a PEG4 linker, the crude product was purified using an Isco Combiflash liquid chromatograph with a gradient of acetonitrile (B52724) and water containing 0.1% trifluoroacetic acid (TFA). googleapis.com High-performance liquid chromatography (HPLC) is also a standard method for purifying modified oligonucleotides containing PEG-like linkers, where co-elution of desired and undesired products can present a challenge. escholarship.orgnih.gov These chromatographic strategies are essential for separating the target compound from starting materials, reagents, and by-products.
Quality Control of Synthetic Batches
Quality control for synthetic batches of Cbz-N-amido-PEG4-acid is paramount to guarantee its identity, purity, and consistency. Standard analytical techniques are employed to characterize the final product and ensure it meets specifications, which often require a purity of 95% or higher. vwr.com
The structural integrity and purity are typically confirmed using a combination of spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the chemical structure, as seen in the characterization of related PEG derivatives where specific proton signals are identified. mdpi.com Liquid chromatography-mass spectrometry (LC/MS) is another indispensable tool used to confirm the molecular weight of the compound and assess its purity. googleapis.com For example, in the synthesis of a PEG-dimer, LC/MS was used to identify the product ion, confirming the successful synthesis. googleapis.com These quality control measures ensure that each batch of Cbz-N-amido-PEG4-acid is suitable for its intended high-stakes applications.
Synthesis of Related Cbz-N-amido-PEGn-acid Analogs (n=1, 2, 3, 5, 6, 8, 12)
The synthesis of Cbz-N-amido-PEGn-acid analogs with varying PEG chain lengths (where n represents the number of ethylene glycol units) follows similar principles to the synthesis of the PEG4 variant. The general approach involves starting with the corresponding heterobifunctional PEG linker that has a terminal amine at one end and a carboxylic acid at the other (H2N-PEGn-COOH). The terminal amino group is then protected with a carboxybenzyl (Cbz) group.
The synthesis of these heterobifunctional PEG precursors can be achieved through various established methods. Ring-opening polymerization of ethylene oxide is a common way to synthesize heterotelechelic PEGs. mdpi.com Alternatively, functional group transformations on commercially available symmetrical or asymmetrical PEGs can be performed. mdpi.com For example, Fmoc-N-amido-PEG3-acid is a known related compound, indicating the feasibility of synthesizing these structures with different protecting groups and PEG lengths. creative-biolabs.com The availability of various discrete PEG (dPEG®) reagents facilitates the synthesis of these specific length analogs. googleapis.com
Below is a table of known Cbz-N-amido-PEGn-acid analogs and their properties.
| Compound Name | n | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Cbz-N-amido-PEG4-acid | 4 | 756526-00-8 | C₁₉H₂₉NO₈ | 399.44 |
| Cbz-N-amido-PEG5-acid | 5 | 1347750-74-6 | C₂₁H₃₃NO₉ | 443.49 |
| Cbz-N-amido-PEG6-acid | 6 | 1334177-80-8 | C₂₃H₃₇NO₁₀ | 487.54 |
| Cbz-N-amido-PEG8-acid | 8 | 1334177-87-5 | C₂₇H₄₅NO₁₂ | 575.65 |
Data sourced from Psyclo Peptide, INC. psyclopeptide.com
Advanced Analytical Characterization of Cbz N Amido Peg4 Acid and Its Conjugates
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for confirming the molecular structure of "Cbz-N-amido-PEG4-acid" and monitoring its transformations.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural analysis of "Cbz-N-amido-PEG4-acid". Both ¹H and ¹³C NMR provide critical information about the molecular framework.
In the ¹H NMR spectrum, specific proton signals confirm the presence of the key functional groups. The aromatic protons of the benzyloxycarbonyl (Cbz) protecting group typically appear in the downfield region, around 7.3-7.4 ppm. acs.org The methylene (B1212753) protons (CH₂) of the benzyl (B1604629) group are also characteristic, often observed as a singlet around 5.0-5.1 ppm. The protons of the polyethylene (B3416737) glycol (PEG) chain produce a series of overlapping signals in the range of 3.5-3.7 ppm. researchgate.net The protons adjacent to the amide and acid functionalities will have distinct chemical shifts influenced by their local electronic environment. researchgate.net
¹³C NMR spectroscopy provides complementary information by detecting the carbon skeleton. Key signals include those for the carbonyl carbon of the Cbz group (around 156 ppm), the aromatic carbons (typically between 128-137 ppm), the PEG chain carbons (around 70 ppm), and the carboxylic acid carbon (in the 170-180 ppm range). bhu.ac.incompoundchem.comwisc.edu The presence of rotamers due to restricted rotation around the amide bond can sometimes lead to the doubling of some NMR signals. researchgate.netnanalysis.com
Interactive Data Table: Representative NMR Chemical Shifts for Cbz-N-amido-PEG4-acid Moiety
| Functional Group | Atom | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) |
| Cbz Group | Aromatic CH | 7.3-7.4 | 128-137 |
| Benzyl CH₂ | 5.0-5.1 | ~67 | |
| Carbonyl C=O | - | ~156 | |
| PEG Chain | O-CH₂-CH₂-O | 3.5-3.7 | ~70 |
| Amide | N-H | Variable | - |
| Acid | COOH | Variable | 170-180 |
Note: Chemical shifts are approximate and can vary based on solvent and other molecular interactions. libretexts.orgopenstax.orglibretexts.org
NMR spectroscopy is crucial for monitoring the removal of the Cbz protecting group, a common step in the further functionalization of the molecule. acs.org The efficiency of the cleavage reaction, often achieved through methods like hydrogenolysis, can be determined by the disappearance of the characteristic aromatic and benzylic proton signals of the Cbz group in the ¹H NMR spectrum. acs.orgchemrxiv.org Concurrently, the appearance of new signals corresponding to the deprotected amine group confirms the successful reaction.
Mass spectrometry is a vital technique for determining the molecular weight and confirming the identity of "Cbz-N-amido-PEG4-acid" and its conjugates. walshmedicalmedia.comnih.gov
Infrared (IR) spectroscopy provides valuable information about the functional groups present in "Cbz-N-amido-PEG4-acid". nih.gov The IR spectrum will exhibit characteristic absorption bands corresponding to the different bonds within the molecule.
Key expected vibrational frequencies include:
O-H stretch from the carboxylic acid, which will be a broad band typically in the 2500-3300 cm⁻¹ region.
C-H stretches from the aromatic and aliphatic parts of the molecule, usually found between 2850-3100 cm⁻¹. mdpi.com
C=O stretch from the urethane (B1682113) of the Cbz group and the carboxylic acid, appearing as strong absorptions around 1700-1750 cm⁻¹. mdpi.com
N-H bend and C-N stretch from the amide linkage, typically observed in the 1500-1650 cm⁻¹ region.
C-O-C stretch from the PEG ether linkages, which is a prominent and characteristic band around 1100 cm⁻¹. acs.org
The formation of conjugates with "Cbz-N-amido-PEG4-acid" can be monitored by the appearance or disappearance of specific IR peaks. ajol.info
Interactive Data Table: Characteristic IR Absorption Bands for Cbz-N-amido-PEG4-acid
| Functional Group | Bond Vibration | Approximate Wavenumber (cm⁻¹) |
| Carboxylic Acid | O-H stretch | 2500-3300 (broad) |
| Carboxylic Acid & Cbz | C=O stretch | 1700-1750 |
| Amide | N-H bend | 1500-1650 |
| PEG Chain | C-O-C stretch | ~1100 |
| Aromatic & Aliphatic | C-H stretch | 2850-3100 |
Mass Spectrometry (MS)
Chromatographic Methods for Purity and Conjugation Assessment
Chromatographic techniques are essential for assessing the purity of "Cbz-N-amido-PEG4-acid" and for analyzing the products of conjugation reactions. mdpi.comgoogle.com
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are powerful methods for separating the target compound from any starting materials, by-products, or degradants. nih.gov Reversed-phase HPLC is commonly employed, where separation is based on the hydrophobicity of the components. thermofisher.com
For PEGylated compounds that lack a strong UV chromophore (aside from the Cbz group in this case), detectors such as Charged Aerosol Detectors (CAD) or Evaporative Light Scattering Detectors (ELSD) can be used in conjunction with or as an alternative to UV detection. caymanchem.com These detectors provide a more uniform response for the PEG chain itself, allowing for accurate quantification of purity. thermofisher.com
High-Performance Liquid Chromatography (HPLC) for Compound Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of PEGylated compounds, offering high sensitivity and selectivity for separating molecules based on their physicochemical properties. nih.gov It is instrumental in both the purification and characterization of PEGylated proteins and the analysis of the PEG linkers themselves. nih.govbiopharminternational.com
Various HPLC modes are utilized depending on the analytical goal. Reversed-phase HPLC (RP-HPLC) is effective for assessing the purity of PEG linkers and can separate PEGylated species based on hydrophobicity. biopharminternational.comresearchgate.net For instance, a reversed-phase method was developed to determine the quality of a 20 kDa PEG bis-vinylsulfone linker by derivatizing it with o-thiobenzoic acid, which allowed for UV detection and separation based on the degree of substitution. biopharminternational.com Ion-exchange chromatography (IEC) is particularly powerful for separating PEGylation site isomers, which are proteins PEGylated at different amino acid residues. biopharminternational.com
The complexity of PEGylated samples, which often contain a heterogeneous mixture of species with varying degrees of PEGylation, necessitates robust analytical methods. thermofisher.com Two-dimensional liquid chromatography (2D-LC) has emerged as a powerful approach to overcome the limitations of single-dimension separations. thermofisher.com An online 2D-LC system can, for example, combine size-exclusion chromatography (SEC) in the first dimension to separate the bulk of the protein from the smaller PEGylation reagent, followed by a second-dimension separation of the trapped PEG reagent on a C8 column. thermofisher.com This approach, coupled with detectors like charged aerosol detection (CAD), allows for the quantification of both the PEGylated product and any residual PEGylation reagents. thermofisher.com
Table 1: HPLC Methods for the Analysis of PEGylated Compounds
| HPLC Mode | Primary Application | Key Separation Principle | Example Finding | Reference |
|---|---|---|---|---|
| Reversed-Phase (RP-HPLC) | Purity analysis of PEG linkers and separation of PEGylated proteins | Hydrophobicity | Successfully separated a 20 kDa PEG bis-vinylsulfone from its monovinylsulfone impurities after derivatization. | biopharminternational.com |
| Ion-Exchange (IEC) | Separation of PEGylation site isomers | Charge | Effectively resolved different mono-PEGylated isomers of a protein. | biopharminternational.com |
| Two-Dimensional (2D-LC) | Analysis of complex PEGylation reaction mixtures | Combines two different separation modes (e.g., SEC and RP-HPLC) | Enabled online monitoring of a PEGylation reaction, quantifying both the conjugate and residual reagent. | thermofisher.com |
Size Exclusion Chromatography (SEC) for PEGylated Species
Size Exclusion Chromatography (SEC) is a fundamental and widely used technique for characterizing PEGylated biomolecules, primarily by separating them based on their hydrodynamic volume or size in solution. sigmaaldrich.comcytivalifesciences.com It is a crucial tool for assessing the oligomeric state and purity of protein therapeutics, providing information on the presence of aggregates, monomers, and fragments. biopharminternational.comchromatographyonline.com
In the context of PEGylation, SEC is used to determine the apparent molecular weight of the conjugates and to separate species with different numbers of attached PEG chains (e.g., mono-PEGylated vs. di-PEGylated proteins). sepax-tech.comumaryland.edu However, the elution behavior of PEGylated proteins in SEC can be complex. The apparent molecular weight determined by SEC can be significantly higher than the actual molecular weight, as the flexible PEG chains increase the hydrodynamic radius of the protein. canterbury.ac.nz The choice of calibration standards—whether proteins or PEG standards—can influence the estimated molecular weight. canterbury.ac.nz
To enhance the information obtained from SEC, it is often coupled with multiple detectors, such as light scattering (LS), refractive index (RI), and UV detectors (a technique known as tetra detection). biopharminternational.com This multi-detector approach provides more accurate molecular weight information, as well as data on intrinsic viscosity and hydrodynamic volume, without heavy reliance on calibration standards. biopharminternational.com This is particularly useful for characterizing heterogeneous PEGylated samples and identifying low levels of high-molecular-weight impurities. biopharminternational.com The development of advanced SEC columns with optimized pore sizes and surface chemistries has also improved the resolution and consistency of these separations. chromatographyonline.com
Table 2: Application of SEC in the Analysis of PEGylated Proteins
| Analytical Goal | SEC Method | Key Finding | Reference |
|---|---|---|---|
| Separation of PEGylated species | Standard SEC | Separates proteins based on the number of attached PEG chains (mono-, di-, etc.). | sepax-tech.comumaryland.edu |
| Determination of molecular weight | SEC with protein or PEG standards | Apparent molecular weight increases non-linearly with each grafted PEG molecule when using protein standards. | canterbury.ac.nz |
| Detailed characterization | Tetra Detection SEC (LS, RI, UV, Viscometer) | Provides accurate molecular weight, intrinsic viscosity, and hydrodynamic volume, enabling detailed characterization of major and minor species. | biopharminternational.com |
| High-resolution separation | SEC with advanced columns (e.g., smaller particle sizes) | Improved resolution and throughput for analyzing large biotherapeutics. | chromatographyonline.com |
Immunoenzymatic Assays for PEGylated Biomolecules
Immunoenzymatic assays, particularly the enzyme-linked immunosorbent assay (ELISA), are powerful tools for the quantification of PEGylated biomolecules in various biological samples. nih.govresearchgate.net These assays are highly sensitive and can be designed to be specific for the PEG moiety, the conjugated biomolecule, or the conjugate itself. creative-diagnostics.comcreative-diagnostics.com
A common format is the sandwich ELISA, which utilizes two antibodies: a capture antibody immobilized on a solid phase and a detection antibody. nih.gov This format can be adapted to specifically measure PEGylated proteins. For instance, a sandwich ELISA can be developed using an antibody that captures the protein and a second antibody that detects the PEG chain, or vice versa. nih.gov This allows for the specific quantification of the PEGylated species, distinguishing it from the un-PEGylated protein. nih.gov
The development of monoclonal antibodies that specifically recognize the backbone of PEG has been a significant advancement. abcam.com These anti-PEG antibodies can be used in various ELISA formats to quantify PEGylated molecules, even in complex biological matrices like serum or plasma. creative-diagnostics.comcreative-diagnostics.com For example, a competitive ELISA has been designed where a monoclonal antibody specific to PEG is pre-coated on a plate, and the sample competes with a biotin-conjugated PEGylated protein for binding. abcam.com Cell-based sandwich ELISAs have also been developed, using cells that express anti-PEG fragments on their surface as the capture mechanism, which can be applied to a wide range of PEGylated pharmaceuticals. researchgate.net These assays are crucial for studying the pharmacokinetics and immunogenicity of PEGylated drugs. nih.govcreative-diagnostics.com
Table 3: Immunoenzymatic Assays for PEGylated Biomolecule Analysis
| Assay Type | Principle | Application | Key Feature | Reference |
|---|---|---|---|---|
| Sandwich ELISA | Uses two antibodies to "sandwich" the analyte. | Quantification of PEGylated proteins in serum. | Can distinguish between PEGylated and un-PEGylated proteins. | nih.gov |
| Competitive ELISA | Sample competes with a labeled antigen for a limited number of antibody binding sites. | Accurate quantitative measurement of PEGylated proteins in various biological samples. | Sensitive to both free and conjugated forms of PEG. | abcam.com |
| Anti-PEG Antibody ELISA | Detects and quantifies antibodies directed against the PEG moiety. | Immunogenicity studies of PEGylated therapeutics. | Can detect pre-existing or treatment-induced anti-PEG antibodies. | creative-diagnostics.comnih.gov |
| Cell-Based Sandwich ELISA | Uses cells expressing anti-PEG antibody fragments as the capture surface. | Quantitative study of a wide range of PEGylated molecules, from free PEG to PEG-nanoparticles. | Offers a versatile platform for quantifying different PEGylated pharmaceuticals. | researchgate.net |
Computational and Modeling Approaches for PEGylated Systems
Computational and modeling techniques, particularly molecular dynamics (MD) simulations, have become indispensable tools for understanding the behavior of PEGylated systems at the atomic level. nih.govglobalauthorid.com These methods complement experimental data by providing insights into the structural dynamics and interactions of PEG conjugates that are often difficult to capture through laboratory techniques alone. nih.govprotocols.io
MD simulations allow researchers to explore the conformational landscape of PEGylated proteins and how PEGylation affects their structure, stability, and dynamics. nih.govresearchgate.net These simulations have shown that PEG chains attached to a protein surface are highly flexible and can form a hydrated layer, which is believed to be the basis for the "steric shielding" effect that protects the protein from proteases and the immune system. plos.org
Table 4: Insights from Molecular Dynamics Simulations of PEG Conjugates
| Research Focus | Simulation Approach | Key Finding | Reference |
|---|---|---|---|
| Effect of PEGylation on protein stability and dynamics | All-atom MD simulations | PEGylation can alter the low-mode vibrations of the protein and the PEG chain's behavior is affected by the conjugation site. | rsc.org |
| Steric shielding effect of PEG | MD simulations of PEGylated staphylokinase | The PEG chain is highly flexible and forms a hydrated layer, providing a steric shield. | plos.org |
| Influence of PEG chain length | Comparative MD simulations of PEGylated interferon | Provides molecular evidence for improved protein stability and retention time with PEGylation, but also a decrease in bioactivity. | nih.gov |
| General structural dynamics | All-atom and coarse-grained MD simulations | PEG chains can wrap around antimicrobial peptides and influence the stability of coiled-coil peptides. | mdpi.com |
Computational studies are also employed to investigate the specific interactions between PEG chains and other molecules, including proteins, small molecule drugs, and surfaces. nih.govnih.gov These simulations provide a detailed picture of the non-covalent forces, such as van der Waals interactions, hydrogen bonding, and electrostatic interactions, that govern these associations. nih.gov
Research has shown that PEG chains can interact with both hydrophobic and polar residues on a peptide's surface, leading to changes in the peptide's helicity and solvent-accessible surface area. nih.gov The nature of these interactions can be influenced by factors like solvent hydrophobicity and salt concentration. nih.gov For example, simulations have shown that Na+ ions can bind to both lipid bilayers and PEG chains, inducing electrostatic repulsion. nih.gov
In the context of biosensors, atomistic simulations have been used to model the functionalization of gold surfaces with PEG linkers for analyte detection. cnr.it These studies can help optimize the density and arrangement of PEG chains on the surface to maximize the accessibility of ligands for binding to their target analytes. cnr.it By understanding these interactions at a molecular level, computational models can aid in the rational design of more effective PEGylated therapeutics and diagnostic tools. nih.govglobalauthorid.com
Table 5: Computational Findings on PEG-Analyte Interactions
| System Studied | Computational Method | Key Interaction Finding | Reference |
|---|---|---|---|
| PEG and peptides | All-atom and coarse-grained MD simulations | PEG chains interact with both hydrophobic and polar residues, influencing peptide conformation. | nih.gov |
| PEGylated drugs and lipid bilayers | MD simulations | Na+ ions can mediate electrostatic repulsive interactions between PEGylated drugs and lipid bilayers. | nih.gov |
| PEG-functionalized gold surfaces | Atomistic simulations | The density of PEG linkers on a surface affects the accessibility of biotin (B1667282) ligands for protein binding. | cnr.it |
| PEG and small molecule drugs | Multi-scale computational approach | The presence of a covalent bond between PEG and a drug molecule significantly enhances van der Waals interactions and binding affinity. | nih.gov |
Applications of Cbz N Amido Peg4 Acid in Bio Conjugation and Chemical Biology
Role as a Versatile Linker in Antibody-Drug Conjugates (ADCs)
Cbz-N-amido-PEG4-acid serves as a non-cleavable linker in the construction of ADCs. creative-biolabs.comglpbio.com ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the cytotoxic potency of a small-molecule drug. glpbio.comresearchgate.netfujifilm.com The linker plays a crucial role in connecting the antibody to the cytotoxic payload, ensuring the stability of the conjugate in circulation and enabling the specific release of the drug at the target site. glpbio.com The hydrophilic PEG4 spacer within the Cbz-N-amido-PEG4-acid structure enhances the aqueous solubility of the resulting ADC, which is a critical property for drug delivery. broadpharm.compsyclopeptide.com
Formation of Stable Amide Bonds with Primary Amines using Activating Agents (e.g., EDC, HATU, DCC)
The terminal carboxylic acid of Cbz-N-amido-PEG4-acid can be readily activated to react with primary amines, such as those found on the surface of antibodies or on amine-containing payloads, to form a stable amide bond. broadpharm.comcd-bioparticles.net This reaction is typically facilitated by coupling agents. broadpharm.comcd-bioparticles.net
Commonly used activating agents include:
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC): A water-soluble carbodiimide (B86325) that is widely used for creating amide bonds. cd-bioparticles.netmedchemexpress.comnih.gov
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU): A highly efficient coupling reagent known for rapid reaction times and reduced racemization. broadpharm.compeptide.com
Dicyclohexylcarbodiimide (B1669883) (DCC): Another common carbodiimide-based coupling agent. cd-bioparticles.netpeptide.comdcchemicals.com
The choice of activating agent can be critical for optimizing the conjugation reaction, with reagents like HATU often preferred for their speed and ability to minimize side reactions. peptide.com The stability of the resulting amide bond is essential for preventing premature drug release and ensuring the ADC reaches its target intact. broadpharm.comcd-bioparticles.net
Strategies for Site-Specific Conjugation
Traditional methods of conjugating drugs to antibodies often result in a heterogeneous mixture of ADCs with varying drug-to-antibody ratios (DARs) and conjugation sites. researchgate.netmdpi.com This heterogeneity can lead to inconsistencies in efficacy and safety. researchgate.net Consequently, there is a significant research focus on developing strategies for site-specific conjugation to produce homogeneous ADCs with a defined DAR. researchgate.netmdpi.comnih.gov
While Cbz-N-amido-PEG4-acid itself doesn't inherently direct site-specificity, it is a key component in various site-specific conjugation strategies. These strategies often involve the introduction of unique reactive handles onto the antibody, such as non-natural amino acids or engineered cysteine or glutamine residues. mdpi.comnih.gov The terminal carboxylic acid of Cbz-N-amido-PEG4-acid can then be specifically directed to these engineered sites, allowing for precise control over the location and number of conjugated drug molecules. This approach leads to the production of more uniform and well-characterized ADCs, which can exhibit an improved therapeutic index. researchgate.net
Application in Proteolysis Targeting Chimeras (PROTACs) Research
PROTACs are heterobifunctional molecules that harness the cell's own protein degradation machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate target proteins. xcessbio.comprecisepeg.com A typical PROTAC consists of two ligands connected by a linker: one ligand binds to a target protein of interest, and the other recruits an E3 ubiquitin ligase. precisepeg.comnih.gov This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome. precisepeg.com
Design and Synthesis of PEG-Based PROTAC Linkers
Cbz-N-amido-PEG4-acid is utilized as a PEG-based linker in the synthesis of PROTACs. xcessbio.commedchemexpress.com The linker's role in a PROTAC is critical, as its length, flexibility, and composition can significantly influence the formation and stability of the ternary complex (target protein-PROTAC-E3 ligase), and consequently, the efficiency of protein degradation. nih.govexplorationpub.com
Key aspects of PEG-based PROTAC linker design include:
Solubility and Permeability: The hydrophilic nature of the PEG chain improves the water solubility of the PROTAC molecule, which can enhance cell permeability and oral absorption. nih.govbiochempeg.com
Tunability: The length of the PEG linker can be easily modified by using PEG derivatives with varying numbers of ethylene (B1197577) glycol units (e.g., PEG2, PEG3, PEG5, etc.). broadpharm.comnih.govbroadpharm.com This allows for the systematic optimization of the linker length to achieve maximal degradation potency. explorationpub.comtocris.com
Facile Synthesis: The availability of bifunctional PEG linkers like Cbz-N-amido-PEG4-acid enables the rapid and modular assembly of PROTAC libraries for screening and optimization. biochempeg.comtocris.com
The synthesis of PROTACs using Cbz-N-amido-PEG4-acid often involves standard amide bond formation chemistries, similar to those used in ADC construction, to connect the target-binding ligand and the E3 ligase-binding ligand. nih.govtocris.com
Exploiting the Ubiquitin-Proteasome System
The ultimate goal of a PROTAC is to hijack the UPS for targeted protein degradation. xcessbio.comprecisepeg.com The UPS is a major cellular pathway for protein quality control. nih.gov The Cbz-N-amido-PEG4-acid linker facilitates the formation of the crucial ternary complex that brings the target protein and an E3 ligase into close proximity. researchgate.net This induced proximity allows the E3 ligase to transfer ubiquitin molecules to the target protein. Polyubiquitinated proteins are then recognized and degraded by the 26S proteasome. precisepeg.com The successful design of the linker, including the use of components like Cbz-N-amido-PEG4-acid, is therefore central to the efficacy of the PROTAC in mediating this process. explorationpub.comresearchgate.net
Facilitating Peptide and Peptidomimetic Synthesis
The structural features of Cbz-N-amido-PEG4-acid also make it a valuable tool in peptide and peptidomimetic synthesis. activate-scientific.comescholarship.org The Cbz protecting group on the amine is stable under a variety of reaction conditions but can be removed via hydrogenolysis, providing a free amine for further elongation of a peptide chain. medchemexpress.com The terminal carboxylic acid allows for coupling with amino acids or peptide fragments. broadpharm.com
The incorporation of the PEG4 spacer can impart several beneficial properties to the resulting peptides or peptidomimetics:
Increased Solubility: The hydrophilic PEG chain can improve the solubility of hydrophobic peptides. psyclopeptide.com
Conformational Flexibility: The PEG spacer can introduce flexibility into the peptide backbone.
Pharmacokinetic Modulation: PEGylation is a well-established strategy for improving the pharmacokinetic properties of therapeutic peptides. psyclopeptide.com
The use of Cbz-N-amido-PEG4-acid and similar PEGylated building blocks allows for the creation of novel peptide structures with tailored properties for various research and therapeutic applications. activate-scientific.comconju-probe.comgoogle.com
Use of Cbz-Protected Amino Acids in Glycoconjugate Synthesis
The synthesis of glycoconjugates, which are crucial for studying and modulating biological processes, often employs protected amino linkers to connect carbohydrate moieties with other molecules like peptides or lipids. The Cbz group is a well-established protecting group for amines in this context. Research has demonstrated the successful installation of Cbz-protected amine linkers at the building block stage for the chemical synthesis of complex tumor-associated carbohydrate antigens, such as the Globo H hexasaccharide. mdpi.com In other studies, novel glycoconjugate gelators have been formed through the chemical attachment of Cbz-protected non-proteinogenic amino acids to D-glucosamine. researchgate.net
The Cbz-N-amido-PEG4-acid linker fits within this synthetic paradigm. Its Cbz-protected amine mirrors the functionalities used in established glycoconjugate synthesis, while the PEG4 spacer provides enhanced water solubility and a flexible bridge to the conjugation target. This can be particularly advantageous for improving the biophysical properties of the final glycoconjugate.
Orthogonal Protecting Group Strategies in Complex Molecule Assembly
The construction of complex molecules, such as peptides, dendrimers, and antibody-drug conjugates, necessitates sophisticated synthetic strategies. Orthogonal protection is a key strategy that allows for the selective removal of one type of protecting group in the presence of others, enabling sequential modification at different sites within a molecule. numberanalytics.com The Cbz group is a cornerstone of many orthogonal systems, often used in conjunction with groups like tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc). masterorganicchemistry.comlibretexts.org Each group can be removed under distinct conditions, preventing unintended reactions. masterorganicchemistry.comnumberanalytics.com
A prime example involves the synthesis of dendrons for drug delivery, where Cbz and Boc groups were used in an orthogonal fashion. acs.org The Cbz groups were selectively cleaved by catalytic hydrogenolysis to allow for the attachment of the drug doxorubicin, while the Boc groups at the periphery remained intact for subsequent modifications. acs.org Cbz-N-amido-PEG4-acid is ideally suited for such strategies. Its Cbz-protected amine can be deprotected without affecting acid-labile (e.g., Boc) or base-labile (e.g., Fmoc) groups elsewhere in the molecule, providing chemists with precise control over the synthetic sequence. masterorganicchemistry.comlibretexts.orgissuu.com
| Protecting Group | Abbreviation | Typical Removal Conditions | Reference |
|---|---|---|---|
| Carboxybenzyl | Cbz or Z | Catalytic Hydrogenolysis (e.g., H₂, Pd/C); HBr in Acetic Acid | masterorganicchemistry.comissuu.com |
| tert-Butyloxycarbonyl | Boc | Concentrated Strong Acid (e.g., Trifluoroacetic Acid, TFA) | masterorganicchemistry.comlibretexts.org |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., Piperidine) | masterorganicchemistry.comlibretexts.org |
Contributions to Nanoparticle Functionalization and Surface Modification
The surface properties of nanoparticles are critical determinants of their behavior in biological systems. Cbz-N-amido-PEG4-acid serves as a functionalization agent to modify these surfaces, a process broadly known as PEGylation. creativepegworks.compreprints.orgmdpi.com The linker can be attached to the nanoparticle surface via its carboxylic acid group, often reacting with surface amines in the presence of coupling agents. cd-bioparticles.netbroadpharm.com This modification creates a hydrophilic, protective layer that sterically hinders interactions with proteins and cells. preprints.orgfrontiersin.org The Cbz group on the distal end of the linker remains available for removal and subsequent conjugation of other molecules, such as targeting ligands, to create multifunctional nanosystems. google.com
Enhancing Solubility and Biocompatibility of Nanomaterials
A primary outcome of modifying nanoparticle surfaces with PEG linkers like Cbz-N-amido-PEG4-acid is a significant enhancement in the solubility and stability of the nanomaterials in aqueous environments. cd-bioparticles.netcreativepegworks.comtstu.ru The hydrophilic PEG chains form a hydration layer around the nanoparticle, which generates a repulsive force that prevents aggregation and improves colloidal stability. frontiersin.org This process, often called creating a "stealth" effect, also improves biocompatibility by converting naturally hydrophobic nanoparticle surfaces into hydrophilic ones. preprints.orgtstu.ru This reduces non-specific protein adsorption (opsonization), which in turn helps the nanoparticles evade recognition and clearance by the immune system. preprints.orgfrontiersin.orgtstu.ru
Exploration in Drug Delivery Systems
Impact on Pharmacokinetic and Pharmacodynamic Properties
The conjugation of drugs to PEG linkers, or PEGylation, profoundly alters their pharmacokinetic (PK) and pharmacodynamic (PD) profiles. axispharm.comcreativepegworks.com A key pharmacokinetic benefit is the extension of the drug's circulation half-life. axispharm.comnih.gov The hydrophilic PEG shield protects the conjugated therapeutic from clearance by the mononuclear phagocyte system and degradation by proteolytic enzymes. creativepegworks.comnih.gov This prolonged systemic exposure is a significant advantage. creativepegworks.com
Integration in DNA-Encoded Library (DEL) Synthesis
The construction of DNA-Encoded Libraries (DELs) has become a prominent strategy in drug discovery for identifying small molecule ligands for protein targets. researchgate.net A critical component in the synthesis of high-quality, diverse DELs is the linker that connects the chemical building blocks to the encoding DNA tag. researchgate.net Cbz-N-amido-PEG4-acid serves as a bifunctional linker, featuring a terminal carboxylic acid and a carboxybenzyl (Cbz)-protected amine, separated by a hydrophilic tetra-polyethylene glycol (PEG4) spacer. broadpharm.comcd-bioparticles.net
The integration of PEGylated linkers, such as those derived from Cbz-N-amido-PEG4-acid, into DEL synthesis offers several advantages. The PEG spacer enhances the aqueous solubility of the evolving library members, which is crucial for conducting biochemical screening and ensuring compatibility with the DNA backbone. broadpharm.comrsc.org This increased hydrophilicity can help prevent aggregation and non-specific binding during the selection process. Furthermore, the defined length and flexibility of the PEG4 chain can position the synthesized molecule appropriately for interaction with its biological target.
In a typical DEL synthesis workflow, the carboxylic acid end of Cbz-N-amido-PEG4-acid can be coupled to an amine-functionalized DNA headpiece. nih.gov This initial step attaches the linker to the DNA tag. The Cbz-protected amine then becomes the point of attachment for the first building block in a combinatorial synthesis sequence. The Cbz group is an orthogonal protecting group, meaning it can be selectively removed under specific conditions without affecting the DNA tag or other parts of the molecule, enabling subsequent chemical transformations. researchgate.netresearchgate.net
On-DNA Chemical Transformations
A key challenge in DEL synthesis is performing robust and high-yielding chemical reactions directly on the DNA conjugate. researchgate.net The reactions must be compatible with the aqueous environment and the delicate nature of DNA. The use of Cbz-N-amido-PEG4-acid is particularly relevant in synthetic routes that employ sequential amide bond formation, a cornerstone of combinatorial chemistry. nih.govd-nb.info
A common on-DNA transformation involving this linker is the deprotection of the Cbz group to reveal a primary amine. This unmasked amine is then available for coupling with the next building block (e.g., a carboxylic acid) in the library synthesis. nih.gov Research has demonstrated highly efficient methods for the on-DNA hydrogenolysis of Cbz-protected amines. nih.govd-nb.info These methods are crucial as they enable the use of a vast array of Cbz-protected amino acids and other building blocks in DEL construction. nih.gov
One established method involves a catalytic hydrogen transfer reaction using palladium on carbon (Pd/C) as the catalyst, ammonium (B1175870) formate (B1220265) as the hydrogen source, and a micelle-forming surfactant like TPGS-750-M in water. researchgate.netnih.gov This system has proven to be highly effective for removing Cbz protecting groups from amino acids that have been coupled to a DNA headpiece, often via a PEG4 linker. nih.govresearchgate.net The reaction proceeds cleanly and with high conversion rates across a variety of substrates, which is essential for the step-by-step construction of a complex library where high yields at each step are necessary to ensure the final compounds are well-represented. nih.govd-nb.info
For instance, a multi-cycle synthesis to create a representative encoded compound demonstrated the utility of this transformation. nih.govd-nb.info In this sequence, a Cbz-protected amino acid like valine was first coupled to an amino-PEG4-hexylamido-DNA headpiece. nih.gov The subsequent Cbz-hydrogenolysis proceeded cleanly to expose the amine, which was then used in a second amide coupling reaction to add another building block, such as benzoic acid. nih.govd-nb.info The compatibility of these deprotection conditions with DNA amplification and sequencing underscores their applicability in the DEL workflow. researchgate.net
Table 1: On-DNA Hydrogenolysis of Cbz-Protected Amino Acids Linked via a PEG4 Headpiece
This table summarizes the results of on-DNA transfer hydrogenolysis for various Cbz-protected amino acids coupled to an amino-PEG4-hexylamido-DNA headpiece. The reactions were performed using palladium on carbon (Pd/C) and ammonium formate in an aqueous solution containing a surfactant. nih.govresearchgate.net
| Substrate (Cbz-Protected Amino Acid) | Reaction Time (hours) | Surfactant Concentration | Conversion (%) | Resulting Amine | Citation |
| Cbz-Glycine | 1 | 2% TPGS-750-M | 100% | Glycine | nih.govd-nb.info |
| Cbz-Phenylalanine | 1 | 2% TPGS-750-M | 100% | Phenylalanine | nih.govd-nb.info |
| Cbz-Valine | 2 | 2% TPGS-750-M | 100% | Valine | nih.govd-nb.info |
| Cbz-Proline | 1 | 2% TPGS-750-M | 100% | Proline | nih.govd-nb.info |
| Cbz-Leucine | 2 | 2% TPGS-750-M | 100% | Leucine | nih.govd-nb.info |
Role of the Cbz Protecting Group in Synthetic Strategies
Cleavage Mechanisms of the Cbz Group
Catalytic hydrogenation is the most common and mildest method for Cbz group removal. wikipedia.orghighfine.com This process involves the cleavage of the carbon-oxygen bond in the benzyl (B1604629) portion of the carbamate (B1207046). The reaction is typically carried out using a palladium catalyst, such as palladium on carbon (Pd/C), in the presence of a hydrogen source. wikipedia.orgtaylorfrancis.com
The general mechanism proceeds in two steps:
Hydrogenolysis: The benzyloxy group of the Cbz-protected amine undergoes catalytic hydrogenolysis, leading to the formation of toluene (B28343) and an unstable carbamic acid intermediate. taylorfrancis.com
Decarboxylation: The carbamic acid intermediate spontaneously decomposes to yield the free amine and carbon dioxide. taylorfrancis.com
Various hydrogen sources can be employed, including hydrogen gas (H₂), cyclohexadiene, or through transfer hydrogenation using reagents like ammonium (B1175870) formate (B1220265). total-synthesis.comhighfine.com The reaction is often performed at room temperature and atmospheric pressure, making it a gentle deprotection strategy. highfine.com For instance, a common procedure involves stirring the Cbz-protected compound with 5-10% Pd/C in a solvent like methanol (B129727) or ethanol (B145695) under a hydrogen atmosphere. total-synthesis.comthalesnano.com
In some cases, additives can be used to enhance selectivity. For example, ammonia, pyridine, or ammonium acetate (B1210297) can inhibit the hydrogenolysis of benzyl ethers while allowing for the smooth cleavage of the Cbz group. organic-chemistry.org This is particularly useful in complex syntheses where both types of protecting groups are present. organic-chemistry.org
Table 1: Common Conditions for Catalytic Hydrogenation of Cbz Group This table is interactive and allows for sorting and filtering of the data.
| Catalyst | Hydrogen Source | Solvent(s) | Temperature (°C) | Pressure | Typical Reaction Time | Reference(s) |
|---|---|---|---|---|---|---|
| 10% Pd/C | H₂ | Methanol, Ethanol | Room Temperature | 1 atm | 1-12 h | thalesnano.com, missouri.edu |
| 5% Pd/C | H₂ | Methanol | 60 | 1 atm | 40 h | total-synthesis.com |
| Pd/C | Ammonium Formate | Methanol | Room Temperature | N/A | 1-3 h | researchgate.net |
| Pd Black | Formic Acid/Ethanol | N/A | 25 | N/A | 1.5 h | total-synthesis.com |
| PdCl₂ | Triethylsilane | Dichloromethane | N/A | N/A | 3 h | highfine.com |
While catalytic hydrogenation is widely used, it is not suitable for molecules containing functional groups sensitive to reduction, such as alkenes or alkynes. highfine.com In such cases, cleavage of the Cbz group under acidic conditions provides a valuable alternative. wikipedia.orghighfine.com Strong acids like hydrogen bromide (HBr) in acetic acid, trifluoroacetic acid (TFA), or hydrofluoric acid (HF) can be used. highfine.comug.edu.plresearchgate.net
The mechanism under acidic conditions involves the protonation of the carbamate oxygen, followed by nucleophilic attack (e.g., by bromide) on the benzylic carbon in an SN2 reaction. total-synthesis.comcommonorganicchemistry.com This releases the unstable carbamic acid, which then decarboxylates to give the free amine. total-synthesis.com A significant consideration when using strong acids is the potential for side reactions. The reaction generates a benzyl carbocation, which can react with other nucleophilic sites in the molecule if not trapped. highfine.com
Catalytic Hydrogenation/Hydrogenolysis for Deprotection
Orthogonality with Other Protecting Groups (e.g., Boc, Fmoc)
In multi-step synthesis, the ability to selectively remove one protecting group while others remain intact is paramount. This concept is known as orthogonality. researchgate.net The Cbz group exhibits excellent orthogonality with other commonly used amine protecting groups like tert-butoxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc). total-synthesis.commasterorganicchemistry.com
Cbz and Boc: The Boc group is labile to acid but stable to the catalytic hydrogenation conditions used to cleave the Cbz group. masterorganicchemistry.comhighfine.com Conversely, the Cbz group is generally stable to the acidic conditions (e.g., TFA) used for Boc removal. highfine.comresearchgate.net This mutual stability allows for their simultaneous use and selective deprotection in a synthetic sequence. highfine.com
Cbz and Fmoc: The Fmoc group is removed under basic conditions, typically with piperidine. masterorganicchemistry.comlibretexts.org Both Cbz and Boc groups are stable to these conditions. While Fmoc can be cleaved by hydrogenation, it is generally less reactive than the Cbz group, allowing for selective removal of Cbz in the presence of Fmoc under carefully controlled hydrogenation conditions. total-synthesis.com
The orthogonality of these protecting groups is a cornerstone of modern peptide synthesis, both in solution and on solid phase. biosynth.comiris-biotech.de For example, in a solid-phase peptide synthesis (SPPS), Fmoc can be used for temporary protection of the N-terminus, while Boc or Cbz can be used for the permanent protection of amino acid side chains. total-synthesis.comiris-biotech.de
Table 2: Orthogonality of Common Amine Protecting Groups This table is interactive and allows for sorting and filtering of the data.
| Protecting Group | Cleavage Condition | Stable To | Reference(s) |
|---|---|---|---|
| Cbz | Catalytic Hydrogenation (e.g., H₂/Pd-C) | Mild Acid, Base | masterorganicchemistry.com, ug.edu.pl |
| Boc | Strong Acid (e.g., TFA) | Catalytic Hydrogenation, Base | masterorganicchemistry.com, libretexts.org |
| Fmoc | Base (e.g., Piperidine) | Acid, Catalytic Hydrogenation (generally) | total-synthesis.com, masterorganicchemistry.com |
Impact on Reaction Selectivity and Yield in Complex Syntheses
In glycosylation reactions, for instance, a protecting group at the C-2 position of a glycosyl donor can participate in the reaction, influencing the stereochemical outcome. beilstein-journals.org Studies have shown that a 2-O-benzyloxycarbonyl (Cbz) group can act as a participating group, leading to the formation of 1,2-trans glycosides with high stereoselectivity. researchgate.netrsc.org This is attributed to the formation of a cyclic carbonate intermediate that shields one face of the molecule, directing the incoming nucleophile to the opposite face. researchgate.net This neighboring group participation can lead to higher yields and selectivity compared to non-participating protecting groups. beilstein-journals.orgresearchgate.net
Future Directions and Emerging Research Avenues for Cbz N Amido Peg4 Acid Derivatives
Development of Novel Bioconjugation Strategies
The evolution of bioconjugation chemistry is moving towards greater precision and efficiency, and Cbz-N-amido-PEG4-acid derivatives are at the forefront of this shift. Future strategies will likely focus on creating more sophisticated and site-specific conjugation methods. This includes moving beyond random lysine (B10760008) conjugation, which can lead to heterogeneous products, towards more controlled approaches. chemrxiv.orgresearchgate.netacs.org
One promising avenue is the use of enzymatic ligation, which offers high specificity. For instance, transglutaminase-catalyzed bioconjugation can create specific linkages, and the design of cleavable PEG linkers can simplify the characterization of these complex molecules. acs.orgnih.gov Another area of exploration involves the development of bispecific antibodies where one fragment targets a disease marker and the other binds to a PEG epitope, allowing for a simple and rapid non-covalent conjugation strategy. uq.edu.au The development of novel water-soluble cross-linkers that incorporate PEG spacers can also help overcome the lipophilicity of certain drug molecules, enabling more efficient and tunable conjugation. rsc.org
Table 1: Emerging Bioconjugation Strategies
| Strategy | Description | Potential Advantages |
|---|---|---|
| Enzymatic Ligation | Utilizes enzymes like transglutaminase for site-specific conjugation. acs.orgnih.gov | High specificity, homogenous products, milder reaction conditions. |
| Bispecific Antibody Conjugation | One antibody fragment targets a disease marker, the other a PEG epitope for non-covalent attachment. uq.edu.au | Simplified and rapid conjugation, potential for modularity. |
| Water-Soluble Cross-linkers | Incorporates PEG spacers to offset drug lipophilicity. rsc.org | Improved solubility of the final conjugate, tunable drug-to-antibody ratio. |
| Click Chemistry | Employs bioorthogonal reactions for highly efficient and specific conjugation. researchgate.netbiochempeg.com | High yield, rapid reaction rates, compatibility with biological systems. |
Expansion into Advanced Therapeutic Modalities beyond ADCs and PROTACs
While Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) have been primary applications, the utility of Cbz-N-amido-PEG4-acid derivatives is expanding into other advanced therapeutic areas. The modular nature of this linker makes it adaptable for constructing a variety of complex therapeutic constructs. rsc.org
Future research will likely see its integration into novel drug delivery systems like nanoparticle-based therapies and hydrogel drug delivery systems. researchgate.netpnas.org PEGylated linkers can be used to tether drugs to hydrogels, allowing for predictable and tunable drug release over extended periods. pnas.org Furthermore, these linkers are being explored in the development of multicomponent smart carriers for the intracellular delivery of peptides and aptamers. nih.gov There is also potential for their use in creating bioconjugates for targeted radionuclide therapy, where controlling the linker length can influence biodistribution and clearance. mdpi.com
Integration with Click Chemistry and Other Bioorthogonal Reactions
The integration of Cbz-N-amido-PEG4-acid derivatives with click chemistry and other bioorthogonal reactions represents a significant leap forward in creating complex bioconjugates with high precision. researchgate.net Bioorthogonal reactions, which occur in living systems without interfering with native biological processes, are ideal for in vivo applications. nih.govmdpi.com
Copper-free click chemistry, such as the strain-promoted azide-alkyne cycloaddition (SPAAC), is particularly promising as it avoids the cytotoxicity associated with copper catalysts. biochempeg.com PEG linkers functionalized with bioorthogonal groups like DBCO (dibenzocyclooctyne) or azides can be used for precise labeling and tracking of biomolecules in live cells. axispharm.combiochempeg.com The combination of PEG linkers with bioorthogonal chemistry is also being used to develop prodrug activation strategies, where a non-toxic prodrug is activated at a specific tumor site. researchgate.net
Table 2: Bioorthogonal Reactions for PEGylated Conjugates
| Reaction | Key Features | Example Application |
|---|---|---|
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Copper-free, biocompatible, and highly selective. biochempeg.com | Live-cell imaging and labeling of biomolecules. axispharm.comnih.gov |
| Inverse-Electron-Demand Diels-Alder Reaction | Extremely fast reaction kinetics between tetrazines and trans-cyclooctenes. nih.gov | Rapid in vivo labeling and prodrug activation. researchgate.net |
| Staudinger Ligation | Reaction between an azide (B81097) and a phosphine (B1218219) to form an amide bond. nih.gov | Site-specific modification of proteins and detection of active enzymes. nih.gov |
Exploration of PEGylated Linkers with Tunable Properties
The ability to fine-tune the properties of PEGylated linkers is a critical area of ongoing research. The length of the PEG chain can significantly impact the physicochemical properties of the resulting bioconjugate, including its solubility, stability, and pharmacokinetic profile. chempep.comaxispharm.com
Research has shown that varying the PEG linker length can influence cellular uptake, antigen presentation, and in vivo immune responses for nanoparticle-based vaccines. acs.orgmdpi.com For instance, shorter PEG linkers have been shown to enhance cellular uptake in some cancer cell lines, while longer linkers can improve tumor accumulation of liposomal drug formulations. acs.orgnih.gov Furthermore, the development of cleavable linkers with tunable release rates, such as those sensitive to pH or specific enzymes, allows for controlled drug release at the target site. pnas.orgnofeurope.com These "smart" linkers can be designed to release their payload in response to the specific microenvironment of a tumor, such as lower pH. nofeurope.com
Automated Synthesis and High-Throughput Screening of Conjugates
The demand for a diverse range of bioconjugates for screening and therapeutic development is driving the need for automated synthesis and high-throughput screening platforms. Automated solid-phase peptide synthesis (SPPS) techniques are being adapted for the synthesis of PEGylated peptides, allowing for the introduction of small PEG units directly on the solid support. beilstein-journals.org
For larger PEG chains, a combination of automated and manual approaches is often employed. beilstein-journals.org The development of continuous flow reactors for bioconjugation reactions, including PEGylation and ADC synthesis, offers significant advantages in terms of scalability and reduced aggregation compared to traditional batch-mode production. chemrxiv.orgresearchgate.net These automated systems, coupled with high-throughput screening methods, can accelerate the discovery and optimization of new bioconjugate therapeutics. Kinetic models are also being developed to better predict the outcomes of PEGylation reactions, which could further aid in the automation of the bioconjugation process. acs.org
Computational Design and Optimization of Cbz-N-amido-PEG4-acid-based Constructs
By using computational methods, researchers can design cleavable PEG linkers that enable more straightforward analytical characterization of PEGylated proteins. acs.orgnih.govacs.org For example, peptide mapping can be used to determine the exact sites of PEG attachment, which is a critical quality attribute for therapeutic proteins. acs.org Computational tools can also be used to predict the most reactive sites on a protein for PEGylation, aiding in the development of more homogeneous products. chemrxiv.org As computational power and algorithm accuracy continue to improve, the in silico design of Cbz-N-amido-PEG4-acid-based constructs will play an increasingly vital role in accelerating the development of next-generation bioconjugate therapeutics.
Q & A
Q. What frameworks help formulate hypothesis-driven research questions for Cbz-N-amido-PEG4-acid projects?
- Methodological Answer : Apply FINER criteria:
- Feasible : Align with available lab resources (e.g., synthesis scale).
- Novel : Identify gaps via systematic reviews (PubMed, Scopus).
- Relevant : Link to broader goals (e.g., targeted drug delivery). Draft a hypothesis matrix to map variables (e.g., linker length vs. biodistribution) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
